N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Overview
Description
N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine: is a chemical compound with the molecular formula C12H11N3S and a molecular weight of 229.3 g/mol. This compound belongs to the class of thiochromeno[4,3-d]pyrimidines, which are characterized by their fused ring structures containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of a thiochromene derivative with a pyrimidinylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: : N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions can be facilitated by nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: : In the field of chemistry, N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: : This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: : In medicinal chemistry, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: : The compound's unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine include other thiochromeno[4,3-d]pyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents or functional groups.
Uniqueness: . Its unique combination of sulfur and nitrogen atoms in the fused ring system contributes to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-13-12-14-6-8-7-16-10-5-3-2-4-9(10)11(8)15-12/h2-6H,7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLVQAFTSUVCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2CSC3=CC=CC=C3C2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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